The compound can be synthesized from various precursors, including indane derivatives. It falls under the category of nitrogen-containing heterocycles, which are often explored for their pharmacological properties. The hydrochloride salt form is commonly used due to its improved solubility in water, making it more suitable for biological studies and pharmaceutical formulations.
The synthesis of 1-amino-6-nitroindan hydrochloride typically involves several key steps:
A specific method reported involves the reaction of 1-indanone with nitro compounds under acidic conditions, followed by reduction and salt formation .
The molecular formula for 1-amino-6-nitroindan hydrochloride is . Its structure consists of:
1-Amino-6-nitroindan hydrochloride can participate in various chemical reactions:
The mechanism of action for compounds like 1-amino-6-nitroindan hydrochloride is often linked to their ability to interact with biological targets such as enzymes or receptors.
Research indicates that similar compounds may exhibit:
1-Amino-6-nitroindan hydrochloride has potential applications in various fields:
Research continues into optimizing synthesis methods and exploring new therapeutic applications, particularly in drug discovery processes targeting specific diseases influenced by neurotransmitter systems.
1-Amino-6-nitroindan hydrochloride (CAS 185230-66-4) is an organic hydrochloride salt with the molecular formula C₉H₁₀N₂O₂·HCl and a molecular weight of 214.05 g/mol. Its core structure consists of an indane scaffold—a fused bicyclic system with a benzene ring condensed to a cyclopentane ring—substituted with an amino group (-NH₂) at position C1 and a nitro group (-NO₂) at position C6. The hydrochloride salt form enhances stability and solubility relative to the free base (C₉H₁₁N₂O₂, MW 178.19 g/mol, CAS 62658-54-2) [1] [3] .
Table 1: Systematic Nomenclature of 1-Amino-6-nitroindan Hydrochloride
Nomenclature System | Designation |
---|---|
IUPAC Name | 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride |
Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)N+[O-].Cl |
Other Common Names | 1-Amino-6-nitroindan HCl; 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride; 6-Nitroindan-1-amine hydrochloride |
The compound exhibits planarity in its aromatic ring, while the cyclopentane ring adopts envelope conformations. Hydrogen-bonding interactions between the protonated amino group (NH₃⁺) and chloride ion contribute to crystalline packing, as confirmed by X-ray diffraction studies of analogous aminoindan derivatives [9].
1-Amino-6-nitroindan emerged from structural optimization efforts in heterocyclic chemistry during the late 20th century. Early synthetic routes focused on nitration of aminoindan precursors, but regioselectivity challenges limited yields. A pivotal 2005 publication described an efficient five-step synthesis from indene, achieving 96% overall yield through these key transformations [9]:
The development of enantioselective routes followed, leveraging chiral auxiliaries like (-)-dibenzoyl-L-tartaric acid (DBT) for deracemization. These advances enabled access to optically pure (1R,2R)-trans-1-amino-6-nitroindan-2-ol—a precursor to the amine—with >98% enantiomeric excess [9]. This synthetic progress coincided with growing interest in nitro-substituted aminoindanes as intermediates for pharmaceuticals and agrochemicals.
As a nitrogen-containing heterocycle, 1-amino-6-nitroindan hydrochloride occupies a strategic role in drug design. The indane scaffold provides metabolic stability and defined stereochemistry, while substituents enable targeted bioactivity:
Table 2: Pharmacological Building Blocks Derived from 1-Amino-6-nitroindan
Pharmacophore | Therapeutic Application | Example Transformation |
---|---|---|
Benzimidazole | Opioid analgesics | Condensation with imino ethers yields etonitazene analogs [8] |
Chiral amino alcohols | Kinase inhibitors | Resolution to (1R,2R)-isomers for asymmetric synthesis [9] |
Nitroaryl amines | Anticancer agents | Reduction to diamines for DNA-targeting molecules [6] |
In medicinal chemistry, this scaffold contributes to kinase inhibitor development. For example, (1R,2R)-trans-1-amino-6-nitroindan-2-ol derivatives act as precursors to compounds targeting anaplastic lymphoma kinase (ALK)—a key oncoprotein in non-small cell lung cancer [6] [9]. The electron-withdrawing nitro group also enhances binding to aromatic pockets in enzyme active sites, as demonstrated in Kv1.5 ion channel inhibitors bearing 6-nitroindanyl sulfonamides for atrial fibrillation treatment [3].
Heterocyclic diversification further exploits this core: under reductive conditions, the nitro group converts to hydroxylamines for nitroxide radicals (antioxidants), or to amines for polycyclic fused systems in DNA-intercalating antitumor agents [6] [8]. These transformations underscore its versatility as a molecular building block in pharmaceutical discovery.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0